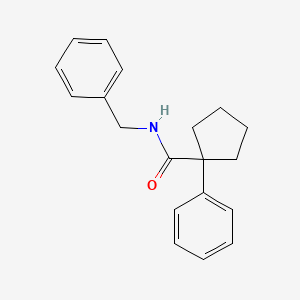

N-苄基-1-苯基环戊烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

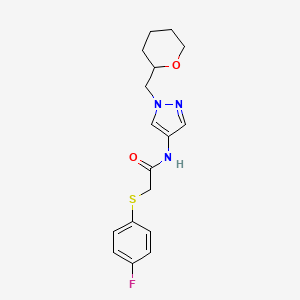

The compound "N-benzyl-1-phenylcyclopentane-1-carboxamide" is a member of the amide family, which is a group of compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. Amides are prevalent in various pharmaceuticals and materials due to their stability and diverse chemical properties. Although the specific compound is not directly mentioned in the provided papers, the research on related amide derivatives can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related amide compounds involves strategic reactions and cyclization processes. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share a similar structural motif to the compound of interest, was achieved through reactions characterized by elemental analyses and spectroscopy . Another related synthesis involved a two-step process starting with a reaction between isocyanides and other reactants, followed by a Buchwald–Hartwig intramolecular cyclization to yield 1-arylindazole-3-carboxamides . These methods highlight the versatility and efficiency of amide synthesis, which could be applicable to the synthesis of "N-benzyl-1-phenylcyclopentane-1-carboxamide."

Molecular Structure Analysis

The molecular structure of amide derivatives is often elucidated using techniques such as X-ray diffraction. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a chair conformation of the cyclohexane ring and a stabilizing intramolecular hydrogen bond . Similarly, the structure of N-phenyl 1-methoxycarbonylmethyl-3-benzyl-1,2,3,4-tetrahydro-4-oxo-1,3,2-benzodiazaphosphorin-2-thiocarboxamide 2-oxide was solved, showing a nearly coplanar arrangement of certain atoms in the bicyclic moiety . These findings suggest that "N-benzyl-1-phenylcyclopentane-1-carboxamide" may also exhibit a specific conformation that could be stabilized by intramolecular interactions.

Chemical Reactions Analysis

Amide compounds can undergo various chemical reactions, including cyclization and functionalization. The intramolecular cyclization of N-[2-(cyclopent-1-en-1-yl)phenyl]benzamide under the influence of deuterium chloride is an example of how amides can be transformed into more complex structures . Additionally, the functionalization of polymers with amide derivatives, as demonstrated by the synthesis of ω-amidopolystyrene, indicates the reactivity of amides towards other chemical entities . These reactions are indicative of the potential reactivity of "N-benzyl-1-phenylcyclopentane-1-carboxamide" in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of amide derivatives can be influenced by their molecular structure and intermolecular interactions. The X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives provided insights into the intermolecular interactions, such as hydrogen bonding and π-interactions, which play a significant role in the stability and properties of these compounds . These analyses can be extrapolated to predict that "N-benzyl-1-phenylcyclopentane-1-carboxamide" may exhibit similar intermolecular interactions, affecting its solubility, melting point, and other physical properties.

科学研究应用

化学合成和修饰

N-苄基-1-苯基环戊烷-1-甲酰胺及其衍生物被合成并表征用于各种科学应用,尤其是在化学合成中。研究集中在使用苯甲胺对邻苯二甲酰亚胺衍生物的开环反应以得到相应的甲酰胺,展示了该化合物在合成有机化学中的多功能性。对所得甲酰胺进行药理学性质评估,突出了该化合物在药物发现和开发过程中的潜力 (Okunrobo & Usifoh, 2007).

生物活性与药理潜力

对取代的喹啉-2-甲酰胺及其等排体的研究,包括 N-苄基-1-苯基环戊烷-1-甲酰胺衍生物,揭示了显著的抗分枝杆菌活性。这些化合物针对各种分枝杆菌物种进行了测试,其中一些对结核分枝杆菌的活性高于标准药物。这表明它们作为新型抗菌剂的潜力,对人体细胞的毒性最小,突出了它们在解决传染病中的重要性 (Goněc 等人,2012).

新型抗生素和抗菌药物的合成

在寻找新的抗生素和抗菌剂的过程中,已探索了 N-苄基-1-苯基环戊烷-1-甲酰胺的衍生物。例如,噻吩-2-甲酰胺衍生物的合成已显示出在产生新的抗生素和抗菌药物方面的前景,展示了该化合物在扩大抗菌感染武器库中的作用 (Ahmed, 2007).

抗癌研究

N-苄基-1-苯基环戊烷-1-甲酰胺衍生物的一个值得注意的应用是在抗癌研究中。新型的 N-(二茂铁甲基)苯甲酰胺衍生物已被合成并显示出对乳腺癌细胞系的细胞毒性作用。这项研究为癌症治疗药物的开发开辟了新的途径,强调了该化合物在肿瘤学中的效用 (Kelly 等人,2007).

属性

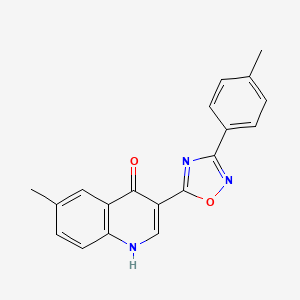

IUPAC Name |

N-benzyl-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-18(20-15-16-9-3-1-4-10-16)19(13-7-8-14-19)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMOTOGIDRJWIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2538901.png)

![N-Ethyl-N-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2538908.png)

![3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2538912.png)

![7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B2538914.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide](/img/structure/B2538916.png)

amino}benzoic acid](/img/structure/B2538923.png)